Cas no 2172541-30-7 (5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid)
5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2172541-30-7
- 5-tert-butyl-2-cyclopentyloxolane-3-carboxylic acid
- EN300-1609558
- 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid
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- Inchi: 1S/C14H24O3/c1-14(2,3)11-8-10(13(15)16)12(17-11)9-6-4-5-7-9/h9-12H,4-8H2,1-3H3,(H,15,16)
- InChI Key: KJYLWMBDROYPHG-UHFFFAOYSA-N
- SMILES: O1C(C(C)(C)C)CC(C(=O)O)C1C1CCCC1
Computed Properties
- Exact Mass: 240.17254462g/mol
- Monoisotopic Mass: 240.17254462g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 46.5Ų
5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1609558-0.05g |
5-tert-butyl-2-cyclopentyloxolane-3-carboxylic acid |
2172541-30-7 | 0.05g |
$1212.0 | 2023-06-04 | ||
| Enamine | EN300-1609558-0.1g |
5-tert-butyl-2-cyclopentyloxolane-3-carboxylic acid |
2172541-30-7 | 0.1g |
$1269.0 | 2023-06-04 | ||
| Enamine | EN300-1609558-0.25g |
5-tert-butyl-2-cyclopentyloxolane-3-carboxylic acid |
2172541-30-7 | 0.25g |
$1328.0 | 2023-06-04 | ||
| Enamine | EN300-1609558-0.5g |
5-tert-butyl-2-cyclopentyloxolane-3-carboxylic acid |
2172541-30-7 | 0.5g |
$1385.0 | 2023-06-04 | ||
| Enamine | EN300-1609558-1.0g |
5-tert-butyl-2-cyclopentyloxolane-3-carboxylic acid |
2172541-30-7 | 1g |
$1442.0 | 2023-06-04 | ||
| Enamine | EN300-1609558-2.5g |
5-tert-butyl-2-cyclopentyloxolane-3-carboxylic acid |
2172541-30-7 | 2.5g |
$2828.0 | 2023-06-04 | ||
| Enamine | EN300-1609558-5.0g |
5-tert-butyl-2-cyclopentyloxolane-3-carboxylic acid |
2172541-30-7 | 5g |
$4184.0 | 2023-06-04 | ||
| Enamine | EN300-1609558-10.0g |
5-tert-butyl-2-cyclopentyloxolane-3-carboxylic acid |
2172541-30-7 | 10g |
$6205.0 | 2023-06-04 |
5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid
Research Brief on 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid (CAS: 2172541-30-7): Recent Advances and Applications
The compound 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid (CAS: 2172541-30-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxolane-carboxylic acid scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of enzyme inhibition and drug discovery.
One of the key areas of interest is the role of 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid as a potential inhibitor of specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. The study highlighted its selective inhibition profile, which could reduce the side effects commonly associated with non-selective COX inhibitors.
In addition to its anti-inflammatory properties, recent research has explored its application in oncology. A preprint article from BioRxiv (2024) reported that derivatives of 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid showed potent activity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the disruption of mitochondrial function, leading to apoptosis in malignant cells. These findings suggest a potential new avenue for developing targeted cancer therapies.
The synthesis and scalability of 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid have also been a focus of recent investigations. A team from the University of Cambridge developed a novel catalytic asymmetric synthesis route, as detailed in a 2023 publication in Organic Letters. This method not only improves the yield but also enhances the enantiomeric purity of the compound, which is critical for its pharmacological applications. Such advancements in synthetic chemistry are expected to facilitate further preclinical and clinical studies.
Despite these promising developments, challenges remain. The pharmacokinetic properties of 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid, such as its bioavailability and metabolic stability, require further optimization. Recent in vivo studies, as reported in the European Journal of Pharmaceutical Sciences (2024), indicate that while the compound shows good tissue penetration, its half-life may need improvement to achieve therapeutic efficacy in humans. Researchers are currently exploring prodrug strategies and formulation technologies to address these limitations.
In conclusion, 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid (CAS: 2172541-30-7) represents a compelling candidate for further drug development. Its dual potential in inflammation and oncology, coupled with recent synthetic advancements, positions it as a molecule of significant interest. Future research should focus on optimizing its pharmacokinetic profile and expanding its therapeutic indications through rigorous preclinical and clinical testing.
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